molecular formula C6H7NO3 B091604 Methyl 3-methylisoxazole-5-carboxylate CAS No. 1004-96-2

Methyl 3-methylisoxazole-5-carboxylate

Cat. No. B091604
CAS RN: 1004-96-2
M. Wt: 141.12 g/mol
InChI Key: MBRNUSBFRMCWIZ-UHFFFAOYSA-N
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Patent
US09150592B2

Procedure details

To a solution of N-chlorosuccinimide (2.67 g, 20 mmol) and pyridine (0.1 mL) in chloroform (18 mL), was added, portionwise, acetaldehyde oxime (1.18 g, 20 mmol), at about 5° C. After complete addition the mixture was stirred at rt for about 10 min and then methyl propiolate (2.22 mL, 25 mmol) was added. Subsequently, a solution of triethylamine (2.92 mL, 21 mmol) in chloroform (3 mL) was added dropwise, at such a rate that the temperature was maintained between 15 and 18° C. After complete addition the mixture was stirred at about 18° C. for about 20 min, then water (15 mL) was added. The layers were separated and the organic layer was washed with water (15 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was treated with diethyl ether (20 mL) and the formed precipitate was collected by filtration and dried to give methyl 3-methylisoxazole-5-carboxylate (1.75 g, 12.4 mmol, 62%) as a brown solid which was used as such: 1H-NMR (CDCl3, Bruker 400 MHz) 2.38 (3 H, s); 3.96 (3 H, s); 6.80 (1 H, s).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
2.22 mL
Type
reactant
Reaction Step Three
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.[CH:9](=[N:11][OH:12])[CH3:10].[C:13]([O:17][CH3:18])(=[O:16])[C:14]#[CH:15].C(N(CC)CC)C>C(Cl)(Cl)Cl.O.N1C=CC=CC=1>[CH3:10][C:9]1[CH:15]=[C:14]([C:13]([O:17][CH3:18])=[O:16])[O:12][N:11]=1

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C)=NO
Step Three
Name
Quantity
2.22 mL
Type
reactant
Smiles
C(C#C)(=O)OC
Step Four
Name
Quantity
2.92 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for about 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 5° C
ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at such a rate that the temperature was maintained between 15 and 18° C
ADDITION
Type
ADDITION
Details
After complete addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at about 18° C. for about 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with diethyl ether (20 mL)
FILTRATION
Type
FILTRATION
Details
the formed precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=NOC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.4 mmol
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.